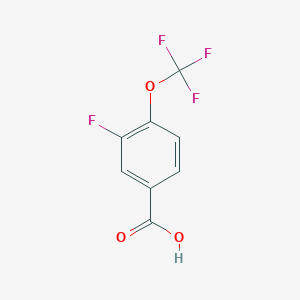

3-Fluoro-4-(trifluoromethoxy)benzoic acid

Descripción general

Descripción

Synthesis Analysis 3-Fluoro-4-(trifluoromethoxy)benzoic acid synthesis involves the transformation of organo-fluorine compounds, leveraging rare-earth metal ions like Ho3+ and Gd3+ to remove fluorine from perfluoroalkyl substances, resulting in new fluoro-bridged metal-organic frameworks (MOFs). This process underscores the critical role of fluorine in organic synthesis, particularly in the construction of complex structures from simpler perfluoroalkyl substances (Sheybani et al., 2023).

Molecular Structure Analysis The geometric structure and conformational properties of closely related molecules like 4-fluoro(trifluoromethoxy)benzene have been studied using gas electron diffraction (GED) and quantum chemical calculations, revealing a predominant perpendicular conformation (C-O-C plane perpendicular to the benzene ring). These studies highlight the significance of fluorine atoms in determining the molecular structure and stability of fluorinated compounds (Shishkov et al., 2004).

Chemical Reactions and Properties The reactivity of fluoro-containing compounds is demonstrated through the synthesis of fluoro-bridged Ho3+ and Gd3+ MOFs, where fluorine plays a crucial role in bridging metal ions within the framework structure. This indicates a significant aspect of fluorine chemistry, where fluorine atoms can facilitate the formation of complex structures and enhance the material's functionality (Sheybani et al., 2023).

Physical Properties Analysis The introduction of fluorine atoms into organic molecules significantly affects their physical properties, such as phase behavior, thermal stability, and self-assembly capabilities. For example, compounds with fluorinated moieties exhibit unique phase transitions and self-assembly into ordered superstructures, influenced by both the fluorinated chains and hydrogen bonding. This is crucial for the development of novel materials with specific physical properties (Zhou et al., 2007).

Chemical Properties Analysis Fluorine's electronegativity and its effects on the chemical properties of compounds like 3-Fluoro-4-(trifluoromethoxy)benzoic acid are evident in the synthesis of soluble fluoro-polyimides. The presence of fluorine-containing aromatic diamines in the synthesis process highlights fluorine's role in enhancing the chemical stability, low moisture absorption, and hygrothermal stability of the resulting polyimides (Xie et al., 2001).

Aplicaciones Científicas De Investigación

Environmental Presence and Degradation

Fluoroalkylether Compounds (ether-PFAS) : These are fluorinated alternative chemicals reported in both impacted and background environments, raising concerns due to their persistent, bioaccumulative, and toxic properties. Recent studies have focused on their environmental occurrence, fate, and effects, comparing them with legacy PFAS like PFOA and PFOS. Advanced monitoring and analytical methods have been developed to better understand their distribution and impact (Munoz et al., 2019).

Microbial Degradation of Polyfluoroalkyl Chemicals : This review highlights the biodegradation pathways of polyfluoroalkyl chemicals, their conversion into perfluoroalkyl acids (PFAAs), and the environmental fate of these substances. The study emphasizes the significance of microbial degradation in assessing the environmental impact of fluorinated compounds and their precursors (Liu & Mejia Avendaño, 2013).

Synthesis and Applications

Practical Synthesis of Fluorinated Compounds : The development of efficient synthesis methods for fluorinated intermediates like 2-Fluoro-4-bromobiphenyl, which is essential for manufacturing anti-inflammatory materials, showcases the role of fluorinated compounds in pharmaceuticals and other industrial applications (Qiu et al., 2009).

Safety and Hazards

The compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity and can cause skin corrosion/irritation and serious eye damage/eye irritation. It also has specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Mecanismo De Acción

Target of Action

3-Fluoro-4-(trifluoromethoxy)benzoic acid is used as a reagent in the synthesis of aminoazaheterocyclic carboxamides . These carboxamides are useful in the treatment of hyperproliferative diseases . The compound’s primary targets are therefore the enzymes and receptors involved in these diseases.

Mode of Action

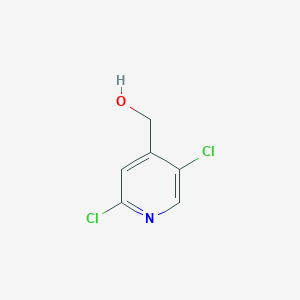

It is known that the compound consists of a central benzene ring with several functional groups attached: a fluorine atom (f) at the 3rd position, a trifluoromethoxy group (ocf3) at the 4th position, and a carboxylic acid group (cooh) attached directly to the benzene ring. These functional groups likely interact with the compound’s targets, leading to changes in their activity.

Biochemical Pathways

It is known that the compound is involved in the synthesis of aminoazaheterocyclic carboxamides . These carboxamides may affect various biochemical pathways related to cell proliferation, potentially explaining their usefulness in the treatment of hyperproliferative diseases.

Result of Action

The molecular and cellular effects of 3-Fluoro-4-(trifluoromethoxy)benzoic acid’s action are likely related to its role in the synthesis of aminoazaheterocyclic carboxamides . These carboxamides may inhibit the activity of enzymes and receptors involved in cell proliferation, potentially leading to a reduction in the symptoms of hyperproliferative diseases.

Propiedades

IUPAC Name |

3-fluoro-4-(trifluoromethoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F4O3/c9-5-3-4(7(13)14)1-2-6(5)15-8(10,11)12/h1-3H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIBFTHWKVKHHMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)F)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30382604 | |

| Record name | 3-Fluoro-4-(trifluoromethoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30382604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Fluoro-4-(trifluoromethoxy)benzoic acid | |

CAS RN |

886498-89-1 | |

| Record name | 3-Fluoro-4-(trifluoromethoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30382604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Fluoro-4-(trifluoromethoxy)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzo[a]pyrene-1,6-dione](/img/structure/B31467.png)

![4-[(E)-(4-Benzhydrylpiperazin-1-yl)iminomethyl]-N,N-diethylaniline](/img/structure/B31484.png)

![(Z)-5-[(1R,2R,3S,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]pent-3-enoic acid](/img/structure/B31494.png)